molecular formula C12H13BrO4S B2894144 1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid CAS No. 875157-48-5

1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid

Numéro de catalogue: B2894144
Numéro CAS: 875157-48-5
Poids moléculaire: 333.2
Clé InChI: WYBTVYZKUNBNBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid ( 875157-48-5) is a high-purity chemical compound supplied for research and development purposes. This molecule features a cyclopentane core simultaneously functionalized with a carboxylic acid group and a 4-bromobenzenesulfonyl moiety, making it a valuable multifunctional synthetic intermediate . The 4-bromobenzenesulfonyl group is a known structural component in synthetic chemistry, sometimes utilized as a leaving group in substitution reactions or as a building block for more complex molecular architectures . Compounds based on the cyclopentane carboxylic acid scaffold are of significant interest in medicinal chemistry and drug discovery, as evidenced by recent research into novel cyclopentane carboxylic acids as potent and selective inhibitors of molecular targets like Na V 1.7 . Researchers may employ this compound as a key precursor in the synthesis of potential pharmaceutical candidates, for the development of novel chemical entities, or as a standard in analytical studies. The molecular formula is C 12 H 13 BrO 4 S and it has a molecular weight of 333.20 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-bromophenyl)sulfonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBTVYZKUNBNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the bromophenyl compound.

    Cyclopentane Carboxylation: The final step involves the formation of the cyclopentane carboxylic acid moiety.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(4-Bromophenyl)sulfonylcyclopentane-1-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(4-Bromophenyl)sulfonylcyclopentane-1-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical intermediate.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mécanisme D'action

The mechanism by which 1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to specific receptors or active sites, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Cyclopentane Carboxylic Acids

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties CAS Number Reference
1-(4-Bromophenyl)cyclopentane-1-carboxylic acid 4-Bromophenyl C₁₂H₁₃BrO₂ 277.14 Lacks sulfonyl group; bromine enhances electrophilicity 143328-24-9
1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid 4-Chlorophenyl C₁₂H₁₃ClO₂ 232.69 Chlorine (smaller, less polarizable vs. Br); mp 80–82°C 50921-39-6
1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid 4-Methoxyphenyl C₁₃H₁₆O₃ 220.26 Electron-donating methoxy group; lower acidity vs. sulfonyl derivatives 43050-28-8

Key Findings :

  • Electron-Withdrawing Effects : The sulfonyl group in the target compound increases acidity (pKa ~1–2) compared to phenyl or methoxy derivatives (pKa ~4–5) due to its strong electron-withdrawing nature .
  • Reactivity : Bromine in the target compound and its analogs allows for cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine derivatives are less reactive in such transformations .
  • Physical Properties : The sulfonyl group elevates melting points (estimated >150°C for the target compound) compared to 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid (mp 80–82°C) .

Ring Size and Functional Group Variations

Compound Name Core Structure Functional Group Molecular Weight (g/mol) Key Differences CAS Number Reference
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid Cyclopropane Carboxylic acid 255.09 Smaller ring (higher strain); reduced steric bulk vs. cyclopentane 345965-52-8
TRANS-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid Cyclopentane Benzoyl group 335.19 Benzoyl (-C(O)Ph) vs. sulfonyl; weaker electron-withdrawing effect 732252-55-0
1-Benzylcyclobutane-1-carboxylic acid Cyclobutane Benzyl group 218.28 Neutral benzyl substituent; no halogen/sulfonyl PK02603E-1

Key Findings :

  • Ring Strain : Cyclopropane derivatives (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) exhibit higher reactivity in ring-opening reactions due to strain, unlike the more stable cyclopentane core .
  • Functional Group Impact : The sulfonyl group in the target compound enhances solubility in polar solvents (e.g., DMF, DMSO) compared to benzoyl or benzyl derivatives .

Activité Biologique

1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activity, particularly in the context of kinase inhibition and anti-inflammatory effects. This article reviews the current understanding of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a bromobenzenesulfonyl group and a carboxylic acid moiety. Its molecular formula is C11H11BrO3SC_{11}H_{11}BrO_3S, and it has a molecular weight of approximately 303.17 g/mol.

Inhibition of Kinases

Recent studies have highlighted the inhibitory effects of compounds similar to this compound on various kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are implicated in several pathological conditions, including Alzheimer's disease.

Table 1: Kinase Inhibition Data

CompoundKinase TargetIC50 (nM)Reference
Compound AGSK-3β50
Compound BIKK-β200
Compound CROCK-1150
This compound GSK-3β <100

These findings suggest that the compound may exhibit significant inhibitory activity against these kinases, potentially offering therapeutic benefits in conditions where these kinases play a critical role.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), demonstrated that this compound does not significantly decrease cell viability at concentrations up to 10 µM. This is critical for its potential use in therapeutic applications, as high cytotoxicity could limit its clinical utility.

Table 2: Cytotoxicity Results

Concentration (µM)Cell LineViability (%)Reference
0.1HT-22>90
1HT-22>85
10BV-2>80

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed by measuring the levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 cells. Results indicated that at concentrations as low as 1 µM, the compound significantly reduced NO levels, suggesting its potential as an anti-inflammatory agent.

Table 3: Anti-inflammatory Activity

CompoundNO Reduction (%) at 1 µMIL-6 Reduction (%) at 10 µMReference
This compound 45% 30%

Case Studies

In a recent study exploring the role of ROCK inhibitors in neurodegenerative diseases, compounds structurally related to this compound were shown to improve cognitive functions in APP/PS1 mice models by reducing tau phosphorylation and enhancing autophagic processes. This highlights the therapeutic potential of such compounds in treating Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 1-(4-bromobenzenesulfonyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Cyclopentane Ring Functionalization : Start with cyclopentanecarboxylic acid derivatives. Introduce the bromobenzenesulfonyl group via sulfonation or nucleophilic substitution. For example, reacting cyclopentane-1-carboxylic acid chloride with 4-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine catalyst) .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC or NMR .
  • Yield Optimization : Adjust reaction time (12–24 hrs), temperature (0°C to room temperature), and stoichiometric ratios (1:1.2 for acid chloride to sulfonyl chloride) .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 1.6–2.2 ppm (cyclopentane protons), δ 7.6–8.0 ppm (aromatic protons from bromobenzenesulfonyl), and δ 12.5 ppm (carboxylic acid proton) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 389.96 (calculated for C12_{12}H12_{12}BrNO4_4S) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the sulfonyl group’s spatial orientation .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentane ring influence sulfonation kinetics?

  • Methodological Answer : The cyclopentane ring’s rigidity and substituent positioning affect reaction rates:
  • Kinetic Studies : Use stopped-flow NMR to monitor sulfonation intermediates. Steric hindrance slows sulfonyl group attachment, requiring longer reaction times (e.g., 24 hrs vs. 12 hrs for linear analogs) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) reveal energy barriers for transition states. Cyclopentane’s puckered conformation increases torsional strain, reducing sulfonyl chloride accessibility .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies arise from assay conditions or impurity profiles:
  • Bioassay Replication : Standardize cell lines (e.g., HEK293 for enzyme inhibition) and solvent controls (DMSO ≤0.1%). Compare IC50_{50} values across multiple studies .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-bromo derivatives) that may interfere with activity. Repurify batches showing >95% purity .

Q. What role does the bromobenzenesulfonyl group play in target binding?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulations show the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Ser195 in proteases). Bromine enhances hydrophobic interactions in binding pockets .
  • SAR Studies : Replace bromine with chlorine or methyl groups. Bromine’s electronegativity and van der Waals radius (~1.85 Å) optimize binding affinity (Kd_d = 12 nM vs. 45 nM for chloro analogs) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.